molecular formula C2H5BO2 B2399590 Vinylboronic acid CAS No. 4363-34-2

Vinylboronic acid

Cat. No.: B2399590
CAS No.: 4363-34-2
M. Wt: 71.87
InChI Key: YFXCNIVBAVFOBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinylboronic acid is an organoboron compound with the chemical formula CH₂=CHB(OH)₂. It is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a vinyl group (CH₂=CH-) attached to a boronic acid moiety (B(OH)₂). This compound is known for its stability, water solubility, and reactivity, making it a valuable tool in various chemical reactions and applications.

Safety and Hazards

Vinylboronic acid pinacol ester is classified as a flammable liquid and vapor. It may cause an allergic skin reaction and may cause damage to organs (Blood) through prolonged or repeated exposure if swallowed . It is toxic to aquatic life with long-lasting effects .

Future Directions

Vinylboronic acid has potential applications in materials science due to its specific recognition, stimulus-response, and dynamic exchange . The introduction of boron-containing groups into the pendant of polymers remains a great challenge . This work introduces vinyl boronic acid (VB (OH) 2, CH 2 CHB (OH) 2) and a series of boronate monomers for preparing well-defined polyolefins with boron-containing groups .

Mechanism of Action

Target of Action

Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .

Biochemical Pathways

VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Pharmacokinetics

It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.

Result of Action

The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .

Action Environment

The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinylboronic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves scalable hydroboration processes using readily available starting materials and efficient catalysts. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: Vinylboronic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding alcohols or aldehydes.

    Reduction: Reduction reactions can convert this compound to alkanes or other reduced products.

    Substitution: this compound can participate in substitution reactions, where the boronic acid moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, or ketones.

    Reduction: Alkanes or other reduced hydrocarbons.

    Substitution: Various substituted alkenes or alkanes.

Comparison with Similar Compounds

Vinylboronic acid can be compared with other boronic acids and boronates, such as:

This compound is unique due to its combination of stability, reactivity, and water solubility, making it a versatile reagent in both organic synthesis and biological applications.

Properties

IUPAC Name

ethenylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFXCNIVBAVFOBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.